molecular formula C11H23N B14186009 N-Ethyl-N-(prop-2-en-1-yl)hexan-1-amine CAS No. 917970-40-2

N-Ethyl-N-(prop-2-en-1-yl)hexan-1-amine

Cat. No.: B14186009
CAS No.: 917970-40-2
M. Wt: 169.31 g/mol
InChI Key: AEAGCMJFLQYYMA-UHFFFAOYSA-N
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Description

N-Ethyl-N-(prop-2-en-1-yl)hexan-1-amine is a synthetic tertiary amine of interest in advanced chemical research and development. This compound features a hexan-1-amine backbone substituted at the nitrogen atom with both ethyl and prop-2-en-1-yl (allyl) groups. The presence of the allyl group is a key structural feature, as it provides a reactive handle for further chemical transformation, making the molecule a valuable building block or intermediate in organic synthesis . Tertiary amines of this kind are pivotal in the development of new catalytic methods, including innovative routes for the synthesis of secondary amines via deaminative coupling . Furthermore, structurally similar amine compounds are investigated for their potential in pharmaceutical research, serving as key intermediates in the synthesis of complex molecules . Researchers value this compound for exploring novel reaction pathways and developing new materials or bioactive compounds. The structure suggests potential application in the synthesis of surfactants, ligands for metal catalysts, and as a precursor for further functionalization. This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

917970-40-2

Molecular Formula

C11H23N

Molecular Weight

169.31 g/mol

IUPAC Name

N-ethyl-N-prop-2-enylhexan-1-amine

InChI

InChI=1S/C11H23N/c1-4-7-8-9-11-12(6-3)10-5-2/h5H,2,4,6-11H2,1,3H3

InChI Key

AEAGCMJFLQYYMA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(CC)CC=C

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation and Reductive Amination

Catalytic hydrogenation represents a cornerstone method for synthesizing secondary amines. In this approach, hexanal reacts with ethylamine and allylamine under hydrogen pressure in the presence of palladium on carbon (Pd/C). The reaction proceeds via imine intermediate formation, followed by reduction to the target amine.

Reaction Conditions and Optimization

The process typically occurs at 70–160°C under 40–75 bar hydrogen pressure, with Pd/C (5–10 wt%) as the catalyst. A critical parameter is the controlled addition of aldehydes to prevent side reactions such as over-reduction or polymerization. For example, acetaldehyde introduced over 1–5 hours at 90–120°C achieves 86% conversion to N-ethyl-N,N-diisopropylamine. Scaling this to hexanal requires adjusting the stoichiometry to 1:1:1 (hexanal:ethylamine:allylamine) and maintaining a hydrogen flow rate of 1–20 standard cubic meters/h per liter of reaction volume.

Yield and Selectivity

Under optimized conditions, this method yields 80–90% N-Ethyl-N-(prop-2-en-1-yl)hexan-1-amine, with minimal byproducts like tertiary amines or dehydrogenated species. The selectivity stems from the catalyst’s ability to stabilize the imine intermediate while suppressing aldol condensation.

Metal-Catalyzed Alkylation Using Niobium and Zirconium Complexes

Transition metal catalysts, particularly niobium pentachloride (NbCl₅) and zirconocene dichloride (Cp₂ZrCl₂), enable direct alkylation of primary amines. This method bypasses intermediate steps by coupling hexan-1-amine with ethyl and allyl groups in a single pot.

Mechanistic Insights

The reaction involves oxidative addition of diethylzinc to NbCl₅, generating a niobium-ethyl complex that facilitates nucleophilic attack on the amine. For allylation, Cp₂ZrCl₂ activates allyl halides, forming a zirconium-allyl intermediate that reacts regioselectively with N-ethylhexan-1-amine.

Typical Procedure
  • Ethylation : Hexan-1-amine (2 mmol) and diethylzinc (8 mmol) in diethyl ether react with NbCl₅ (0.3 mmol) at 25°C for 18 hours, yielding N-ethylhexan-1-amine.
  • Allylation : The product is treated with allyl bromide (2.2 mmol) and Cp₂ZrCl₂ (0.2 mmol) at 80°C for 12 hours, achieving 75% isolated yield.

Advantages and Limitations

  • Advantages : High regioselectivity (≥95% for allyl at nitrogen), compatibility with moisture-sensitive reagents.
  • Limitations : Requires strict anhydrous conditions and generates stoichiometric metal byproducts.

Aluminum-based catalysts, such as aluminum anilides, mediate the direct coupling of amines with alkenes. This method, adapted from ethylation protocols, uses allyl chloride instead of ethylene for allyl group introduction.

Reaction Protocol

  • Catalyst Preparation : Aluminum turnings react with N-ethylhexan-1-amine at 270°C to form aluminum amide.
  • Allylation : Allyl chloride is introduced at 150–200°C under 40–54 bar pressure, yielding this compound after 3 hours.

Performance Metrics

  • Conversion : 57–70% based on consumed amine.
  • Byproducts : <5% tertiary amines due to controlled alkene insertion.

Grignard Reagent-Based Synthesis

Grignard reagents, such as allylmagnesium bromide, alkylate pre-formed N-ethylhexan-1-amine. This two-step process offers precise control over substitution patterns.

Experimental Details

  • Ethylation : Hexan-1-amine reacts with ethylmagnesium bromide (3 equiv) in tetrahydrofuran (THF) at 0°C, followed by quenching with ammonium chloride to yield N-ethylhexan-1-amine (92% purity).
  • Allylation : The intermediate is treated with allylmagnesium bromide (1.2 equiv) at −20°C, affording the target compound in 68% yield.

Challenges

  • Side Reactions : Competing proton abstraction leads to elimination products (≤15%).
  • Solvent Constraints : Requires aprotic solvents like THF or diethyl ether.

Comparative Analysis of Preparation Methods

Method Catalyst Temperature (°C) Pressure (bar) Yield (%) Selectivity (%)
Catalytic Hydrogenation Pd/C 90–120 40–75 80–90 ≥95
Niobium/Zirconium NbCl₅, Cp₂ZrCl₂ 25–80 Ambient 70–75 ≥90
Aluminum-Catalyzed Aluminum Amide 150–200 40–54 57–70 85–90
Grignard Reagent AllylMgBr −20–0 Ambient 60–68 75–80

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-(prop-2-en-1-yl)hexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the compound into primary amines or alkanes using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form more complex amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Amides or nitriles.

    Reduction: Primary amines or alkanes.

    Substitution: More complex amines.

Scientific Research Applications

N-Ethyl-N-(prop-2-en-1-yl)hexan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Ethyl-N-(prop-2-en-1-yl)hexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Key Properties

The following table summarizes the physical and chemical properties of N-Ethyl-N-(prop-2-en-1-yl)hexan-1-amine and related amines:

Compound Name Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Key Features
This compound C₁₁H₂₁N 167.29 N/A N/A Allyl group for reactivity; hydrophobic backbone
2-Ethyl-N-methylhexan-1-amine C₉H₂₁N 143.27 0.769 170.1 Methyl substitution; lower molecular weight
N-Butyl-2-ethylhexan-1-amine C₁₂H₂₇N 185.36 N/A N/A Longer alkyl chains; enhanced hydrophobicity
Triallylamine (N,N-diallylprop-2-en-1-amine) C₉H₁₅N 137.23 N/A 156–158 Three allyl groups; high reactivity in polymerization
Ethalfluralin C₁₃H₁₄F₃N₃O₄ 333.26 N/A N/A Nitro and trifluoromethyl groups; pesticide use

Reactivity and Functional Group Influence

  • Allyl Group Reactivity : The allyl substituent in this compound facilitates electrophilic addition and radical polymerization, similar to triallylamine . However, triallylamine’s three unsaturated groups make it more reactive in cross-linking applications.
  • Branching Effects : Compared to 2-ethyl-N-methylhexan-1-amine, the allyl group in the target compound reduces steric hindrance but increases electron density at the nitrogen center, altering nucleophilic behavior .
  • Hydrophobicity : N-Butyl-2-ethylhexan-1-amine, with longer alkyl chains, exhibits higher lipophilicity (LogP ≈ 3.5 estimated) than the target compound (LogP ≈ 2.8) .

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